The compound was developed by the pharmaceutical company Sugen, which is known for its work in targeted therapies against cancer. SU 4984 has been studied in preclinical models, demonstrating its ability to inhibit tumor growth in various types of cancer.
SU 4984 is classified as an organic compound and falls under the category of small molecule inhibitors. Its specific targeting of the B-Raf kinase places it within a broader class of compounds aimed at modulating signaling pathways involved in cell proliferation and survival.
The synthesis of SU 4984 involves several key steps that utilize standard organic chemistry techniques. The initial phase typically includes the formation of a core structure through cyclization reactions, followed by functional group modifications to enhance potency and selectivity.
The molecular structure of SU 4984 can be described by its specific arrangement of atoms, which includes a central aromatic system linked to various functional groups that confer its biological activity.
SU 4984 undergoes various chemical reactions that are essential for its biological activity. Notably, it interacts with ATP-binding sites on the B-Raf kinase, inhibiting its activity.
The mechanism of action for SU 4984 involves its binding to the B-Raf kinase, leading to a conformational change that inhibits its enzymatic activity. This process disrupts the MAPK signaling pathway, which is often overactive in cancer cells.
SU 4984 has significant potential applications in cancer research, particularly:
SU 4984 (CAS 186610-89-9) is a synthetic small-molecule tyrosine kinase inhibitor with the molecular formula C₂₀H₁₉N₃O₂ and a molecular weight of 333.4 g/mol [1] [6]. It appears as a yellow crystalline solid and is soluble in dimethyl sulfoxide (DMSO) but insoluble in aqueous solutions, which influences its experimental use in cell-based assays [6] [7]. The compound’s elemental composition comprises carbon (72.05%), hydrogen (5.74%), nitrogen (12.60%), and oxygen (9.60%) [6].
Table 1: Chemical Identity of SU 4984
Property | Value |
---|---|
CAS Number | 186610-89-9 |
IUPAC Name | (Z)-4-(4-((2-Oxoindolin-3-ylidene)methyl)phenyl)piperazine-1-carbaldehyde |
Molecular Formula | C₂₀H₁₉N₃O₂ |
Molecular Weight | 333.4 g/mol |
Appearance | Yellow solid powder |
Solubility | Soluble in DMSO; insoluble in water |
SU 4984 features three pharmacologically critical functional groups (Figure 1):
Figure 1: Structural Features of SU 4984
Indolinone Core ────────────┐ │ │ │ (Z-configuration) │ └──CH=─────◯ Piperazine─CHO (Aldehyde) │ ◯ Phenyl Ring
SU 4984 is a reversible, ATP-competitive inhibitor with selective activity against multiple receptor tyrosine kinases (RTKs). Its primary targets include:
Notably, SU 4984 exhibits negligible activity against the epidermal growth factor receptor (EGFR), highlighting its unique target profile [1] [3]. This selectivity arises from steric and electrostatic differences in the ATP-binding pockets of FGFR1 versus EGFR, as confirmed by crystallographic studies [2] [9].
Table 2: Kinase Inhibition Profile of SU 4984
Target | IC₅₀/Activity | Biological Consequence |
---|---|---|
FGFR1 | 10–20 μM | Suppresses ERK1/2 phosphorylation; inhibits angiogenesis |
PDGFR | Significant inhibition* | Blocks stromal signaling; reduces tumor proliferation |
Insulin Receptor | Significant inhibition* | Disrupts metabolic signaling; inhibits mitogenesis |
EGFR | No inhibition | No effect on EGF-driven tumor growth |
*Quantitative IC₅₀ not fully reported in literature; activity confirmed via phosphorylation assays [1] [4] [5].
SU 4984’s inability to inhibit EGFR stems from structural differences in kinase domains. Key distinctions include:
Table 3: Comparative Analysis of Kinase Sensitivity to SU 4984
Structural Feature | FGFR1 | EGFR | Consequence for SU 4984 |
---|---|---|---|
Nucleotide-binding loop | Flexible; adopts DFG-Dout conformation | Rigid; favors DFG-Din conformation | Selective FGFR1 inhibition |
Hinge region residue | Ala₅₆₄ (small, polar) | Thr₇₆₆ (bulky, hydrophobic) | Reduced EGFR affinity |
Activation loop dynamics | Phosphorylation-dependent flexibility | Constitutively rigid | Enhanced FGFR1 specificity |
These mechanistic insights position SU 4984 as a foundational tool for studying RTK signaling and a template for designing isoform-selective kinase inhibitors [2] [3] [9]. Its distinct target profile underscores the importance of structural biology in developing precision therapeutics.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7